molecular formula C10H7FN2O3S B5755302 2-{[5-(3-FLUOROPHENYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ACETIC ACID

2-{[5-(3-FLUOROPHENYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ACETIC ACID

Cat. No.: B5755302
M. Wt: 254.24 g/mol
InChI Key: NSNUCHHUQNYGHO-UHFFFAOYSA-N
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Description

2-{[5-(3-FLUOROPHENYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ACETIC ACID is a chemical compound that belongs to the class of oxadiazole derivatives. This compound is characterized by the presence of a fluorophenyl group attached to an oxadiazole ring, which is further connected to a sulfanyl acetic acid moiety. The unique structure of this compound imparts it with various chemical and biological properties, making it a subject of interest in scientific research.

Properties

IUPAC Name

2-[[5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7FN2O3S/c11-7-3-1-2-6(4-7)9-12-13-10(16-9)17-5-8(14)15/h1-4H,5H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSNUCHHUQNYGHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C2=NN=C(O2)SCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(3-FLUOROPHENYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ACETIC ACID typically involves the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced through nucleophilic aromatic substitution reactions using fluorobenzene derivatives.

    Attachment of the Sulfanyl Acetic Acid Moiety:

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{[5-(3-FLUOROPHENYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ACETIC ACID can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxadiazole ring can be reduced under specific conditions to yield corresponding amines.

    Substitution: The fluorophenyl group can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Reagents like halogens, nucleophiles (e.g., amines, thiols), and electrophiles (e.g., alkyl halides) are commonly employed.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-{[5-(3-FLUOROPHENYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ACETIC ACID has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{[5-(3-FLUOROPHENYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ACETIC ACID involves its interaction with specific molecular targets and pathways. The oxadiazole ring can interact with various enzymes and receptors, modulating their activity. The fluorophenyl group enhances the compound’s binding affinity and specificity, while the sulfanyl acetic acid moiety can participate in redox reactions, influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-Chlorophenyl)-1,3,4-oxadiazole-2-thiol
  • 5-(4-Bromophenyl)-1,3,4-oxadiazole-2-thiol
  • 5-(4-Methylphenyl)-1,3,4-oxadiazole-2-thiol

Uniqueness

2-{[5-(3-FLUOROPHENYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ACETIC ACID is unique due to the presence of the fluorophenyl group, which imparts distinct electronic and steric properties. This enhances its reactivity and potential biological activities compared to other similar compounds.

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